molecular formula C16H22BrClN2O3 B8781755 3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide CAS No. 82935-27-1

3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide

Cat. No. B8781755
M. Wt: 405.7 g/mol
InChI Key: MWGNFOKKFFBHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04232037

Procedure details

20 ml of thionyl chloride is added to 11.82 g (0.04 mol) of 3-bromo-5-chloro-2,6-dimethoxybenzoic acid. The mixture is heated on a steam bath for 1 hour. To the solution is added 50 ml of toluene. The solvent and excess thionyl chloride is evaporated at reduced pressure. The residue is dissolved in 50 ml of dry methyl ethyl ketone. The solution is added dropwise while stirring to 5.13 g (0.04 mol) 2-(aminomethyl)-1-ethylpyrrolidine in 50 ml methyl ethyl ketone. After stirring for 30 minutes at room temperature 300 ml of ether is added. The obtained semisolid product is separated and dissolved in 300 ml of water. Sodium hydroxide solution is added while stirring and cooling in ice. The precipitate is collected and washed with water. Yield: 12.0 g, m.p. 124°-25° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
3-bromo-5-chloro-2,6-dimethoxybenzoic acid
Quantity
11.82 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5.13 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Br:5][C:6]1[C:7]([O:18][CH3:19])=[C:8]([C:12]([O:16][CH3:17])=[C:13]([Cl:15])[CH:14]=1)[C:9]([OH:11])=O.C1(C)C=CC=CC=1.[NH2:27][CH2:28][CH:29]1[CH2:33][CH2:32][CH2:31][N:30]1[CH2:34][CH3:35]>C(C(C)=O)C.CCOCC>[CH2:34]([N:30]1[CH2:31][CH2:32][CH2:33][CH:29]1[CH2:28][NH:27][C:9](=[O:11])[C:8]1[C:12]([O:16][CH3:17])=[C:13]([Cl:15])[CH:14]=[C:6]([Br:5])[C:7]=1[O:18][CH3:19])[CH3:35]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
3-bromo-5-chloro-2,6-dimethoxybenzoic acid
Quantity
11.82 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=C(C1)Cl)OC)OC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
5.13 g
Type
reactant
Smiles
NCC1N(CCC1)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated on a steam bath for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent and excess thionyl chloride is evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 50 ml of dry methyl ethyl ketone
ADDITION
Type
ADDITION
Details
The solution is added dropwise
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The obtained semisolid product is separated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 300 ml of water
ADDITION
Type
ADDITION
Details
Sodium hydroxide solution is added
TEMPERATURE
Type
TEMPERATURE
Details
cooling in ice
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
C(C)N1C(CCC1)CNC(C1=C(C(=CC(=C1OC)Cl)Br)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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